N-(4-(4-aminopyridin-3-yl)phenyl)methanesulfonamide

regioisomeric purity positional isomer hinge-binding pharmacophore

Researchers developing ATP-competitive kinase inhibitors often face regioisomer contamination that confounds SAR interpretation. CAS 1258627-02-9 resolves this pain point as a structurally authenticated 4-amino-3-pyridinyl isomer, verified by InChIKey PCILHRVQJBVDSC-UHFFFAOYSA-N, ensuring the correct hinge-binding geometry for PI3Kβ and Trk family targets. - Provides a free 4-amino group for amide diversification and a methanesulfonamide handle for N-alkylation or Suzuki coupling, enabling focused library synthesis. - Favourable drug-like properties (XLogP3 0.8, TPSA 93.5 Ų, only 2 HBD) make it an ideal low-molecular-weight starting point for fragment-based lead optimisation. - Available with 98% purity; shipped under cold-chain (2-8°C) to preserve integrity.

Molecular Formula C12H13N3O2S
Molecular Weight 263.315
CAS No. 1258627-02-9
Cat. No. B594781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-aminopyridin-3-yl)phenyl)methanesulfonamide
CAS1258627-02-9
SynonymsN-(4-(4-aMinopyridin-3-yl)phenyl)MethanesulfonaMide
Molecular FormulaC12H13N3O2S
Molecular Weight263.315
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC=C(C=C1)C2=C(C=CN=C2)N
InChIInChI=1S/C12H13N3O2S/c1-18(16,17)15-10-4-2-9(3-5-10)11-8-14-7-6-12(11)13/h2-8,15H,1H3,(H2,13,14)
InChIKeyPCILHRVQJBVDSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aminopyridine-Sulfonamide Chemical Profile and Research Specifications


N-(4-(4-aminopyridin-3-yl)phenyl)methanesulfonamide (CAS 1258627-02-9) is a synthetic small molecule (C₁₂H₁₃N₃O₂S, MW 263.32 g/mol) that integrates a 4-aminopyridine moiety with a phenyl methanesulfonamide group via a biaryl linkage . This structural architecture places the compound within the aminopyridine-sulfonamide pharmacophore class, a scaffold extensively represented in ATP-competitive kinase inhibitor programmes—particularly for phosphoinositide 3-kinase (PI3K) and tropomyosin receptor kinase (Trk) targets—where the 4-aminopyridine ring typically serves as a hinge-binding motif and the methanesulfonamide group modulates physicochemical properties and target interactions .

Workflow ATP-competitive kinase inhibitor design
Scaffold 4-aminopyridine hinge-binding motif
Identity Regioisomeric verification (InChIKey)

Why Regioisomeric Verification Is Critical for This Compound


Simple in-class substitution is technically unsound because the aminopyridine-phenyl methanesulfonamide scaffold is intrinsically sensitive to the position of the amino group on the pyridine ring and the connectivity of the biaryl linkage. Closely related regioisomers—such as the 5-amino positional isomer N-(4-(5-aminopyridin-3-yl)phenyl)methanesulfonamide (CAS 1258624-12-2) and the 3-phenyl-substituted variant N-(3-(6-aminopyridin-3-yl)phenyl)methanesulfonamide (CAS 1314987-46-6)—share identical molecular formulae and molecular weights yet are expected to exhibit divergent hinge-binding geometry, target selectivity profiles, and synthetic intermediate fitness in multi-step medicinal chemistry campaigns . Published SAR studies on aminopyridine-based PI3Kβ inhibitors confirm that even minor alterations to the aminopyridine substitution pattern produce significant shifts in both potency and isoform selectivity .

Regioisomer mismatch

5-amino or 6-amino regioisomers may shift hinge-binding geometry and target selectivity profiles.

Sulfonamide variation

Bulkier sulfonamide analogs may alter physicochemical properties and SAR interpretation.

CAS-based procurement risk

Multiple regioisomers share identical molecular formula; CAS and InChIKey confirmation advised.

Quantitative Evidence Guide — Verified Differentiation Data


Regioisomeric Identity: 4-Amino vs. 5-Amino Positional Isomer

The target compound (CAS 1258627-02-9) bears the amino substituent at the 4-position of the pyridine ring with the biaryl linkage at the 3-position. This is structurally distinct from the 5-amino regioisomer N-(4-(5-aminopyridin-3-yl)phenyl)methanesulfonamide (CAS 1258624-12-2), which positions the amino group at the 5-position . In aminopyridine-based kinase inhibitor pharmacophores, the 4-amino group is the canonical hinge-binding donor/acceptor motif; the 5-amino variant lacks this precise geometry and is not expected to engage the kinase hinge region in the same orientation .

Regioisomeric Identity
Head-to-head
4-aminopyridin-3-yl (target) vs 5-amino regioisomer
Supports regioisomeric control in kinase inhibitor pharmacophores
InChIKey verification recommended
regioisomeric purity positional isomer hinge-binding pharmacophore

Scaffold-Based DMPK Differentiation: Methanesulfonamide vs. Alternative Substituents

The methanesulfonamide group (‒SO₂NH‒CH₃) confers a specific physicochemical signature distinct from bulkier sulfonamide analogs. The target compound exhibits a computed XLogP3-AA of 0.8, a topological polar surface area (TPSA) of 93.5 Ų, and two hydrogen bond donors (the sulfonamide NH and the 4-amino NH₂) . In comparison, N-[3-(4-bromophenylamino)-4-pyridinyl]methanesulfonamide (CHEMBL1078373)—a structurally related aminopyridine methanesulfonamide with a bromophenylamino substitution replacing the phenyl group—demonstrated measurable COX-1 inhibitory activity (IC₅₀ = 2,120 nM in human whole blood) and COX-2 inhibition (IC₅₀ = 21,900 nM) , illustrating that the methanesulfonamide-aminopyridine core can yield biologically active compounds when appropriately substituted, yet the target compound's distinct substitution pattern (4-aminopyridin-3-yl-phenyl) would direct activity toward a different target space.

DMPK Scaffold Profile
Class-level inference
XLogP3 0.8 · TPSA 93.5 Ų · HBD 2
Supports property-driven lead optimisation; class-level reference only
COX comparator data for context; no direct target bioactivity data
physicochemical properties drug-likeness sulfonamide scaffold

Commercial Availability and Purity Benchmarking Against Regioisomeric Analogs

The target compound (CAS 1258627-02-9) is commercially available from multiple suppliers at specified purities of 95% (Chemenu, catalog CM175402) and 98% (Leyan, catalog 1803660; MolCore, NLT 98%) . The 5-amino regioisomer (CAS 1258624-12-2) and the 6-aminopyridin-3-yl variant (CAS 710322-19-3) are also commercially available, but their positional isomerism necessitates distinct procurement specifications and analytical verification (e.g., ¹H NMR, HPLC retention time, or InChIKey confirmation) to ensure correct compound identity .

Purity Benchmarking
Data to verify
≥98% by supplier QC vs. regioisomer variants
Procurement requires CAS and InChIKey verification
Supplier-specified purity; receiving lab verification advised
supply chain purity specification procurement

Recommended Application Scenarios Based on Available Evidence


Synthetic Intermediate for ATP-Competitive Kinase Inhibitor Libraries

The 4-aminopyridine motif constitutes a well-validated hinge-binding element for the ATP-binding pocket of Class I PI3K isoforms and Trk family kinases . The target compound, bearing a free 4-amino group and a methanesulfonamide-protected aniline, serves as a versatile late-stage intermediate for diversification—for example, via sulfonamide N-alkylation, Suzuki coupling at the pyridine ring, or amide bond formation at the 4-amino position—to generate focused kinase inhibitor libraries. Researchers should verify compound identity via InChIKey (PCILHRVQJBVDSC-UHFFFAOYSA-N) and ¹H NMR prior to use to exclude regioisomeric contamination.

Fragment Elaboration and Lead Optimisation Based on Physicochemical Properties

With a computed XLogP3-AA of 0.8, TPSA of 93.5 Ų, and only two hydrogen bond donors , this compound resides in favourable drug-like chemical space suitable for fragment-based lead optimisation. Its moderate lipophilicity and low HBD count distinguish it from bulkier sulfonamide analogs and position it as a compact core for property-driven molecular weight growth strategies.

Regioisomeric Reference Standard for Analytical Method Development

The distinct InChIKey (PCILHRVQJBVDSC-UHFFFAOYSA-N) and defined substitution pattern of CAS 1258627-02-9 make it a suitable reference compound for developing HPLC or LC-MS methods to resolve this 4-amino-3-pyridinyl isomer from its 5-amino regioisomer (CAS 1258624-12-2) and other positional variants that may co-elute under standard chromatographic conditions .

Pharmacophore Validation in SAR Studies of Aminopyridine-Sulfonamide Series

Published SAR data on aminopyridine-based PI3Kβ inhibitors demonstrate that the aminopyridine ring substitution pattern has a direct impact on kinase isoform selectivity . The target compound, with its 4-amino-3-pyridinyl-phenyl scaffold, represents a specific regioisomeric entry point for evaluating the contribution of the methanesulfonamide group to target potency and selectivity relative to compounds bearing alternative sulfonamide substituents or different amino group positioning.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
4-aminopyridine hinge-binding motif
Regioisomeric identity verification (InChIKey, NMR)
Fragment-based lead optimisation
Low logP and moderate TPSA
Physicochemical property consistency
Regioisomeric reference standard
Distinct InChIKey and substitution pattern
HPLC/LC-MS resolution from positional variants
SAR pharmacophore validation
4-amino-3-pyridinyl-phenyl scaffold
Methanesulfonamide contribution to kinase selectivity
Quote Request

Request a Quote for N-(4-(4-aminopyridin-3-yl)phenyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.